ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H29N3O6 and its molecular weight is 491.544. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyranopyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H29N3O5, with a molecular weight of approximately 441.54 g/mol. The structure includes multiple functional groups such as amino, methoxy, and pyridine rings, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl have exhibited significant anticancer properties. For instance:
- In Vitro Studies : In studies involving various cancer cell lines, derivatives showed cytotoxic effects with IC50 values ranging from 10 to 30 µM. These compounds were effective against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells like MCF-12A .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report that derivatives of this structure exhibit MIC values against Gram-positive and Gram-negative bacteria ranging from 50 µM to over 100 µM . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Mechanism of Action : The presence of methoxy groups in the structure is believed to enhance its ability to inhibit pro-inflammatory cytokines . Further research is needed to elucidate the specific pathways involved.
Synthesis Methods
The synthesis of ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl involves multicomponent reactions (MCRs), which can be performed using various catalysts such as palladium or copper. A common synthetic route includes:
- Condensation Reactions : Reacting aldehydes or isatin with malononitrile and β-ketoesters.
- Cyclization : Followed by cyclization to form the pyrano-pyridine core structure.
These methods allow for scalability and optimization for large-scale production .
Study on Antitumor Activity
In a notable study published in Molecules, researchers synthesized several derivatives based on the pyrano[3,2-c]pyridine scaffold. Among these, one derivative demonstrated a significant reduction in tumor size in an in vivo chick chorioallantoic membrane (CAM) model . This highlights the potential of these compounds in cancer therapy.
Evaluation of Antimicrobial Properties
Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that certain derivatives had strong antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting their use in developing new antibiotics .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-5-35-27(32)24-22(18-7-6-11-29-15-18)23-21(36-25(24)28)13-16(2)30(26(23)31)12-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,11,13-15,22H,5,10,12,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQKLPCVYRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CCC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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